2-Azabicyclo[3.3.1]nonan-8-ol
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Overview
Description
2-Azabicyclo[3.3.1]nonan-8-ol is a bicyclic compound that features a nitrogen atom within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[3.3.1]nonan-8-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of glutaraldehyde with benzylamine in the presence of sulfuric acid, followed by reduction and cyclization steps . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes and ensuring the purity and yield of the product are maintained.
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[3.3.1]nonan-8-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as Fe(NO3)3·9H2O and 9-azabicyclo[3.3.1]nonan-N-oxyl are used for efficient aerobic oxidation.
Reduction: Hydrogenation using Pd(OH)2 on carbon is a common method.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce different amine derivatives.
Scientific Research Applications
2-Azabicyclo[3.3.1]nonan-8-ol has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Azabicyclo[3.3.1]nonan-8-ol exerts its effects is primarily through its interaction with biological molecules. Its rigid, three-dimensional structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can affect various molecular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Bicyclo[3.3.1]nonane: This compound shares the same bicyclic framework but lacks the nitrogen atom.
9-Azabicyclo[3.3.1]nonane: Similar structure with a nitrogen atom in a different position.
Sarain A and Madangamines: These macrocyclic diamine alkaloids contain a 2-azabicyclo[3.3.1]nonane core fused with additional rings.
Uniqueness: 2-Azabicyclo[3.3.1]nonan-8-ol is unique due to the presence of the hydroxyl group at the 8-position, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-azabicyclo[3.3.1]nonan-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-2-1-6-3-4-9-7(8)5-6/h6-10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJCBQIZYTXLTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CC1CCN2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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